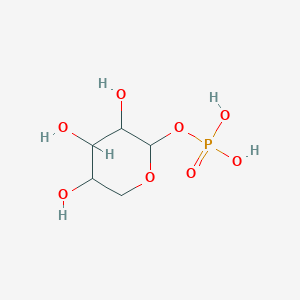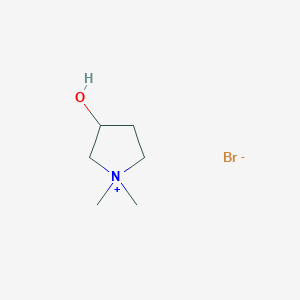
Cobalt;cobalt(2+);oxygen(2-);trihydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II,III) oxide, also known as tricobalt tetroxide or cobaltosic oxide, is an inorganic compound with the formula Co₃O₄. It is one of the two well-characterized oxides of cobalt, the other being cobalt(II) oxide. Cobalt(II,III) oxide is a black antiferromagnetic solid that adopts a normal spinel structure, with cobalt(II) ions in tetrahedral interstices and cobalt(III) ions in octahedral interstices of the cubic close-packed lattice of oxide anions .
Preparation Methods
Cobalt(II,III) oxide can be synthesized through several methods:
Thermal Decomposition: Cobalt(II) oxide (CoO) can be converted to cobalt(II,III) oxide by heating at around 600–700°C in air.
Oxalate Decomposition: This method involves the decomposition of cobalt oxalate to produce cobalt(II,III) oxide.
Surfactant-Assisted Precipitation: This technique uses surfactants to control the size and shape of the cobalt oxide nanoparticles.
Sol-Gel Technique: This method involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Polymer Combustion: This method involves the combustion of a polymer to produce cobalt(II,III) oxide.
Chemical Reactions Analysis
Cobalt(II,III) oxide undergoes various chemical reactions:
Oxidation and Reduction: Cobalt(II,III) oxide can be reduced to cobalt(II) oxide at temperatures above 950°C.
Reaction with Acids: Cobalt(II,III) oxide is soluble in acids, forming cobalt salts.
Reaction with Alkalis: It is soluble in alkalis with degradation.
Scientific Research Applications
Cobalt(II,III) oxide has a wide range of applications in scientific research:
Energy Storage: It is used as an electrode material in lithium-ion batteries and supercapacitors due to its high electrochemical activity.
Magnetic Properties: Its antiferromagnetic properties make it useful in magnetic applications.
Biomedical Applications: Cobalt(II,III) oxide nanoparticles are used in biomedical applications, including drug delivery and imaging.
Environmental Applications: It is used in water treatment and gas sensing due to its catalytic properties.
Mechanism of Action
The mechanism of action of cobalt(II,III) oxide in catalysis involves the coordination of cobalt ions with reactive oxo species. During the oxygen evolution reaction, water molecules nucleophilically add to the oxo species, forming an O–O bond. The reactivity of the active sites depends on the coordination of the oxo species by cobalt cations .
Comparison with Similar Compounds
Cobalt(II,III) oxide can be compared with other cobalt oxides:
Cobalt(II) oxide (CoO): This compound is stable at high temperatures and can be converted to cobalt(II,III) oxide upon heating in air.
Cobalt(III) oxide (Co₂O₃): This compound is less stable and can be reduced to cobalt(II,III) oxide.
Cobalt(II) hydroxide (Co(OH)₂): This compound can be oxidized to cobalt(III) oxide under alkaline conditions.
Cobalt(II,III) oxide is unique due to its mixed valence state and spinel structure, which contribute to its diverse applications and reactivity.
Properties
Molecular Formula |
Co3H3O4- |
|---|---|
Molecular Weight |
243.821 g/mol |
IUPAC Name |
cobalt;cobalt(2+);oxygen(2-);trihydroxide |
InChI |
InChI=1S/3Co.3H2O.O/h;;;3*1H2;/q;2*+2;;;;-2/p-3 |
InChI Key |
JDKZTQSXWGSUIS-UHFFFAOYSA-K |
Canonical SMILES |
[OH-].[OH-].[OH-].[O-2].[Co].[Co+2].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12322519.png)
![N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)
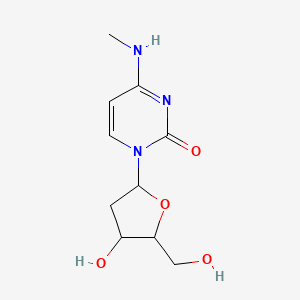
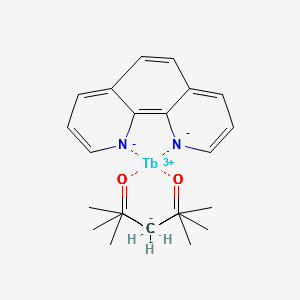
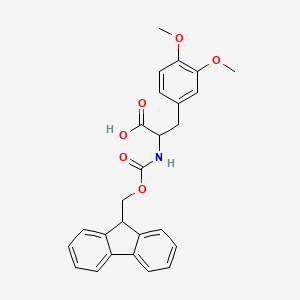
![1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine](/img/structure/B12322549.png)
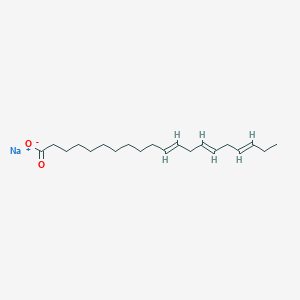
![[6-Acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12322568.png)
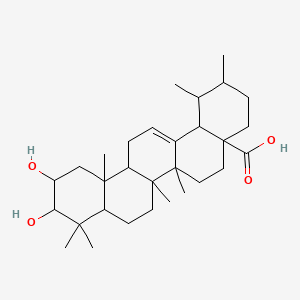
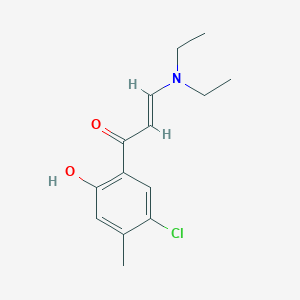
![5-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12322582.png)

